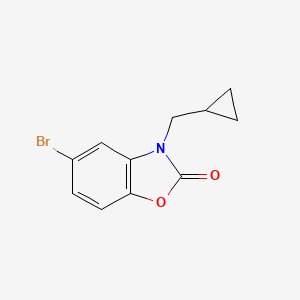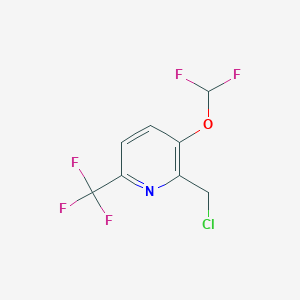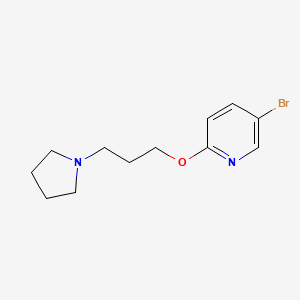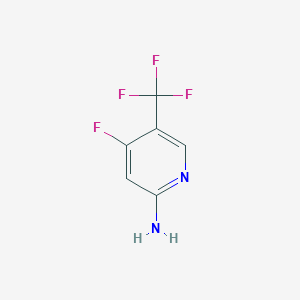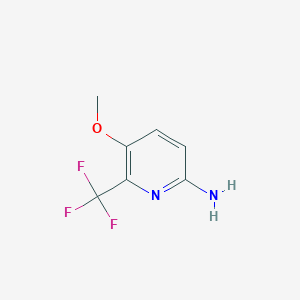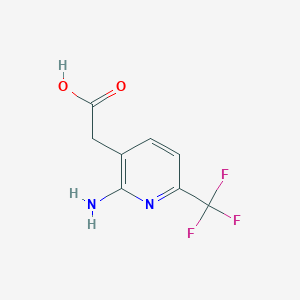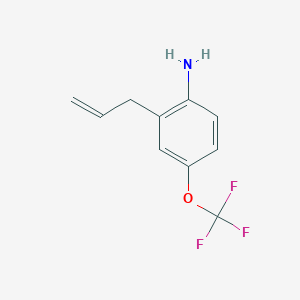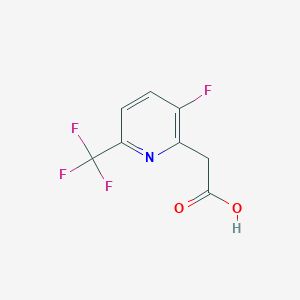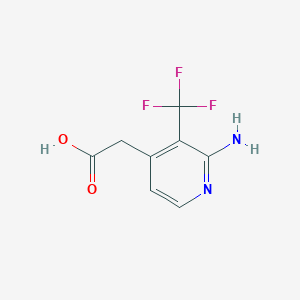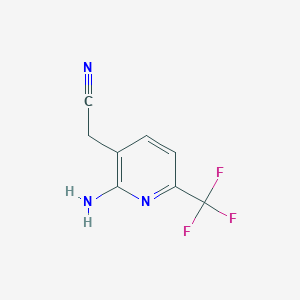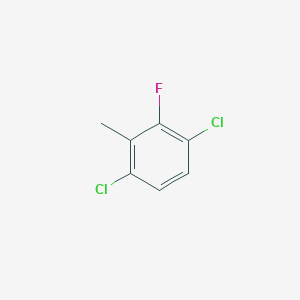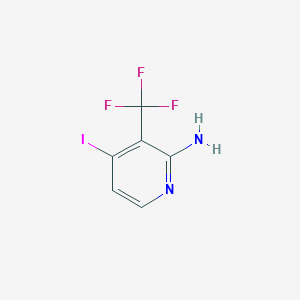
4-Iodo-3-(trifluoromethyl)pyridin-2-amine
説明
“4-Iodo-3-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C6H4F3IN2 . It has a molecular weight of 288.01 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
The InChI string for “this compound” is InChI=1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12) . The Canonical SMILES string is C1=CN=C(C(=C1I)C(F)(F)F)N .
Physical And Chemical Properties Analysis
“this compound” has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 287.93713 g/mol . The Topological Polar Surface Area is 38.9 Ų . The Heavy Atom Count is 12 .
科学的研究の応用
Synthesis of Peptidomimetics
Saitton, Kihlberg, and Luthman (2004) described the synthesis of 2,3,4-substituted pyridine derivatives, which are useful as scaffolds in the development of peptidomimetics. This process involves the use of a variety of electrophiles in a halogen-dance reaction to produce functionalized scaffolds, including the conversion of iodo-pyridine to a Grignard derivative for efficient coupling with amino acid derivatives (Saitton, Kihlberg, & Luthman, 2004).
Halogen Shuffling in Pyridines
Mongin, Tognini, Cottet, and Schlosser (1998) demonstrated the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can be used for further manipulation in reaction sequences involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Synthesis of 2-Iodo-Imidazo[1,2-a]pyridines
Dheer, Reddy, Rath, Sangwan, Das, and Shankar (2016) developed a methodology for the synthesis of 2-iodo-imidazo[1,2-a]pyridines using an iodine/CuI mediated double oxidative C–H amination reaction. This method is noted for its mild reaction conditions and high regioselectivity (Dheer et al., 2016).
Aminomethylation of Pyridine Derivatives
Nagae, Shibata, Tsurugi, and Mashima (2015) explored the catalysis of ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines using group 3 metal triamido complexes. This process allows for the synthesis of aminomethylated products (Nagae, Shibata, Tsurugi, & Mashima, 2015).
作用機序
Target of Action
Similar compounds have been known to target enzymes like reverse transcriptase .
Mode of Action
It’s known that the amine group in such compounds can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .
Biochemical Pathways
It’s known that similar compounds are involved in many syntheses of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Result of Action
Similar compounds have shown improved drug potency toward certain enzymes by key hydrogen bonding interactions with the protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
将来の方向性
生化学分析
Biochemical Properties
4-Iodo-3-(trifluoromethyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating synthetic transformations. For instance, it is involved in the synthesis of active pharmaceutical ingredients (APIs) such as naporafenib, a RAF inhibitor used in cancer treatment . Additionally, it is used to stabilize hypervalent iodine in pyridine-based ligands, which are applied in a wide range of synthetic transformations .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of APIs that target specific cellular pathways in cancer treatment, thereby altering gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand to stabilize hypervalent iodine, which is crucial for various synthetic transformations . This binding interaction is essential for its role in biochemical reactions and its therapeutic potential in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur . Threshold effects have been observed, indicating the importance of dosage optimization for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it is used in the synthesis of APIs that target specific metabolic pathways in cancer cells, thereby altering metabolite levels and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its role in biochemical reactions and its therapeutic potential in cancer treatment.
特性
IUPAC Name |
4-iodo-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYHKWUVUCEPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



